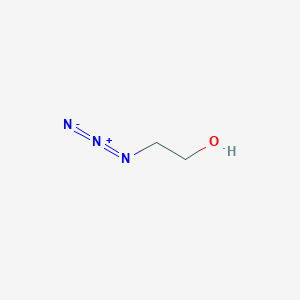
2-Azidoethanol
Overview
Description
2-Azidoethanol, also known as this compound, is a useful research compound. Its molecular formula is C2H5N3O and its molecular weight is 87.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is used in regiochemical studies of ring expansion reactions with cyclic ketones, demonstrating preferential migration of more highly substituted carbons and alternative reaction pathways (Smith, Gracias, & Aubé, 2000).
In research studying the mechanism of a bioorthogonal click reaction between 2-azidoethanol and coumBARAC (Ghandiyar, Hamzehloueian, & Hosseinzadeh, 2017).
It's used in the synthesis of 5-alkynyl-1,2,3-triazoles, a single regioisomer of 5-alkynyl-1,2,3-triazole (Domnin et al., 2009).
For labeling peptides and proteins through a bioorthogonal Staudinger reaction, which is economical and can be performed in various solvents (Uzagare et al., 2012).
In the synthesis of procaine, a local anesthetic drug, by reducing azido functionality to primary amino groups and cross-coupling with aryl halides (Maejima et al., 2012).
To study the thermal decompositions of this compound and 2-azidoethyl acetate and their mechanisms (Hooper et al., 2002).
In the Boyer reaction to prepare 3-oxazolines with good enantioselectivity (Chakraborty et al., 2005).
The azido gauche effect in this compound can control molecular conformation, similar to the fluorine gauche effect, but to a greater extent in charged species (Baranac‐Stojanović, Stojanović, & Aleksic, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-Azidoethanol is primarily used as a reagent in the glycosylation of mono- or polysaccharides . It is also used as a 2’-deoxy-ethynyluridine (EdU) blocker in nuclear DNA, preventing cross-reactivity with other antibodies . This allows for better study of related pathways in the body .
Mode of Action
The mechanism of a bioorthogonal click reaction between this compound and coumBARAC has been examined using DFT methods . The regiochemistry of the reaction has been studied based on potential energy surface analysis and global reactivity indices of the reactants . The global electron density transfer (GEDT) calculations at the possible transition states (TSs) revealed that this cycloaddition (CA) has a nearly non-polar character .
Biochemical Pathways
It is known that this compound is involved in the glycosylation of mono- or polysaccharides . Glycosylation is a critical biochemical pathway that plays a role in various biological processes, including protein folding, cell-cell adhesion, and immune response.
Pharmacokinetics
It is known that this compound has a molecular weight of 870806 , which may influence its absorption and distribution in the body
Result of Action
It is known that this compound is used as a blocker in nuclear dna, preventing cross-reactivity with other antibodies . This suggests that this compound may have an impact on DNA structure and function, potentially influencing gene expression and cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point under reduced pressure is 346K at 0.027 bar and 333K at 0.01 bar This suggests that changes in pressure and temperature could potentially affect the stability and reactivity of this compound
Biochemical Analysis
Biochemical Properties
2-Azidoethanol plays a significant role in biochemical reactions, particularly in click chemistry, where it is used in azide-alkyne cycloaddition reactions. This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages. For instance, this compound can react with terminal alkynes in the presence of copper catalysts to form 1,2,3-triazoles, which are valuable in bioconjugation and drug development . The nature of these interactions often involves the formation of covalent bonds, making this compound a crucial reagent in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the glycosylation of proteins and lipids, which is essential for proper cell function and communication . By modifying glycosylation patterns, this compound can alter cell surface properties and impact processes such as cell adhesion, migration, and immune response. Additionally, its incorporation into cellular DNA can be used to study DNA replication and repair mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes involved in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole products . This mechanism involves the activation of the azide group, which then reacts with an alkyne to form a covalent bond. The resulting triazole linkage is highly stable and resistant to metabolic degradation, making it useful for long-term studies in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term exposure to this compound has been observed to cause gradual changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used to study specific biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. For example, it can be metabolized by enzymes involved in glycosylation, leading to the formation of azido-modified glycoconjugates . These modified molecules can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. This distribution pattern can influence its biological activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the Golgi apparatus or endoplasmic reticulum, where it participates in glycosylation processes. Its localization can also affect its interactions with other biomolecules, influencing its overall biochemical effects.
Properties
IUPAC Name |
2-azidoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-05-1 | |
| Record name | 2-Azidoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZIDOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)

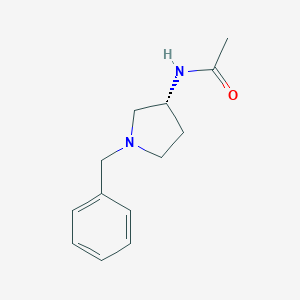
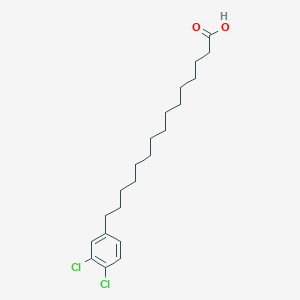
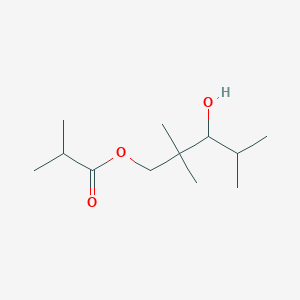

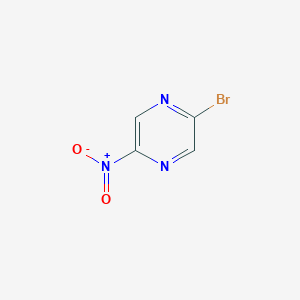
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)

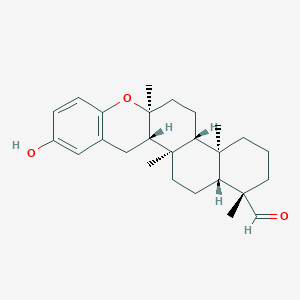
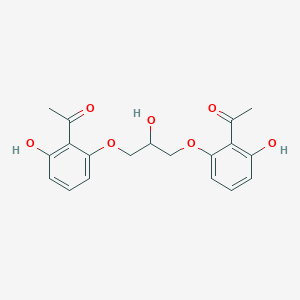
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)


